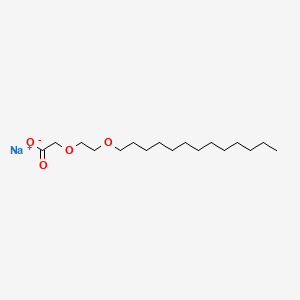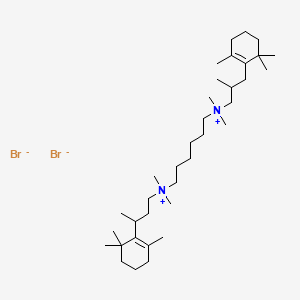![molecular formula C7H8KN3O3S2 B13764111 Benzenesulfonic acid, 4-[2-(aminothioxomethyl)hydrazino]-, monopotassium salt CAS No. 68025-19-4](/img/structure/B13764111.png)
Benzenesulfonic acid, 4-[2-(aminothioxomethyl)hydrazino]-, monopotassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonic acid, 4-[2-(aminothioxomethyl)hydrazino]-, monopotassium salt is a chemical compound with the molecular formula C7H8N3O3S2.K. It is known for its unique structure, which includes a benzenesulfonic acid moiety and an aminothioxomethyl hydrazino group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 4-[2-(aminothioxomethyl)hydrazino]-, monopotassium salt typically involves the reaction of benzenesulfonic acid derivatives with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the optimal yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and advanced purification techniques. The process is designed to maximize efficiency and minimize waste, ensuring a consistent supply of high-quality product for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonic acid, 4-[2-(aminothioxomethyl)hydrazino]-, monopotassium salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted benzenesulfonic acid compounds. These products have diverse applications in chemical synthesis and research.
Applications De Recherche Scientifique
Benzenesulfonic acid, 4-[2-(aminothioxomethyl)hydrazino]-, monopotassium salt is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activity.
Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of benzenesulfonic acid, 4-[2-(aminothioxomethyl)hydrazino]-, monopotassium salt involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other benzenesulfonic acid derivatives and hydrazine derivatives, such as:
- Benzenesulfonic acid, 4-[2-(methylthioxomethyl)hydrazino]-, monopotassium salt
- Benzenesulfonic acid, 4-[2-(aminomethyl)hydrazino]-, monopotassium salt
Uniqueness
Benzenesulfonic acid, 4-[2-(aminothioxomethyl)hydrazino]-, monopotassium salt is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
68025-19-4 |
|---|---|
Formule moléculaire |
C7H8KN3O3S2 |
Poids moléculaire |
285.4 g/mol |
Nom IUPAC |
potassium;4-(2-carbamothioylhydrazinyl)benzenesulfonate |
InChI |
InChI=1S/C7H9N3O3S2.K/c8-7(14)10-9-5-1-3-6(4-2-5)15(11,12)13;/h1-4,9H,(H3,8,10,14)(H,11,12,13);/q;+1/p-1 |
Clé InChI |
ZSSVNCUIOBJFPJ-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=CC=C1NNC(=S)N)S(=O)(=O)[O-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(diethylamino)ethoxy]propyl 4-aminobenzoate](/img/structure/B13764030.png)

![2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-4-[(2-nitrophenyl)azo]-](/img/structure/B13764036.png)




![2-Naphthalenesulfonic acid, 6-amino-5-[(2,5-dichlorophenyl)azo]-4-hydroxy-, monosodium salt](/img/structure/B13764066.png)


![Pyridoxin-4,5-dimethylenedisulfid hydrochlorid [German]](/img/structure/B13764082.png)



